molecular formula C18H15NO5S B2416728 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one CAS No. 305372-62-7

1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one

Cat. No.: B2416728
CAS No.: 305372-62-7
M. Wt: 357.38
InChI Key: GQOMGBZIZLICSE-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one is a complex organic compound that features a furan ring, a thioether linkage, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Nitrophenyl Group Addition: The nitrophenyl group is typically introduced through nitration reactions, which involve the reaction of phenyl compounds with nitrating agents like nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and thioether linkage can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the nitrophenyl group may produce aniline derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one exerts its effects depends on its interaction with molecular targets. The furan ring and nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-phenylpropan-1-one: Similar structure but lacks the nitro group.

    1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a nitro group.

    1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-chlorophenyl)propan-1-one: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 1-(Furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(furan-2-yl)-2-(furan-2-ylmethylsulfanyl)-3-(4-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c20-18(16-4-2-10-24-16)17(25-12-15-3-1-9-23-15)11-13-5-7-14(8-6-13)19(21)22/h1-10,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOMGBZIZLICSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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